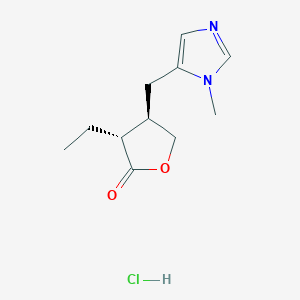

Isopilocarpine hydrochloride

Overview

Description

Isopilocarpine hydrochloride is a diastereomer of pilocarpine, an imidazole alkaloid derived from the leaves of various South American Pilocarpus species, such as Pilocarpus jaborandi, Pilocarpus macrophyllus, and Pilocarpus pennatifolium . This compound is often found alongside pilocarpine in nature and can also be a degradation product of pilocarpine after oral administration . This compound is known for its pharmacological properties, although it does not have significant effects on muscarinic receptors like pilocarpine .

Mechanism of Action

Target of Action

Isopilocarpine hydrochloride primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions .

Mode of Action

As a muscarinic acetylcholine agonist , this compound interacts with its targets by selectively stimulating these receptors . This interaction triggers a series of biochemical reactions that lead to its therapeutic effects .

Biochemical Pathways

The activation of muscarinic acetylcholine receptors by this compound affects several biochemical pathways. One key pathway involves the contraction of the ciliary muscle, which increases tension on the scleral spur and opens the trabecular meshwork spaces . This facilitates the outflow of aqueous humor, thereby reducing intraocular pressure .

Result of Action

The primary result of this compound’s action is the reduction of elevated intraocular pressure in patients with conditions such as open-angle glaucoma or ocular hypertension . This is achieved through its effect on the outflow of aqueous humor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s stability and its ability to isomerize to other compounds . .

Biochemical Analysis

Biochemical Properties

Isopilocarpine hydrochloride interacts with muscarinic receptors on the surface of cells and stimulates acetylcholine release from cholinergic neurons in the brain’s hippocampus formation . This leads to increased water permeability in the eye and increased salivation .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways . Specifically, it targets the muscarinic receptors and is approved for treatment of xerostomia .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, specifically muscarinic receptors . It has been reported that this compound often present in formulations of pilocarpine but has no appreciable effect on muscarinic receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study on pilocarpine, a closely related compound, showed that both groups experienced significant miosis in excess of 90 minutes .

Metabolic Pathways

This compound is involved in metabolic pathways that are derived directly from the amino acid, L-histidine . In aqueous solutions, pilocarpine can hydrolyze to both pilocarpinic and isopilocarpinic acids. The latter, in acidic pH, can recyclize to isopilocarpine .

Transport and Distribution

It is known that pilocarpine, a closely related compound, is used in the management of intraocular pressure in glaucoma .

Subcellular Localization

It is known that pilocarpine, a closely related compound, is used in the management of intraocular pressure in glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopilocarpine hydrochloride typically involves the stereoselective synthesis starting from l-histidine . The process includes diazotization of the amino group to yield a hydroxyl compound, which is then converted to a bromo derivative via a 4-nitrobenzenesulphonyl derivative, resulting in Walden inversion .

Industrial Production Methods: Industrial production of this compound involves the extraction of pilocarpine from Pilocarpus species, followed by its isomerization to isopilocarpine. This process can be facilitated by maintaining specific pH conditions and using appropriate solvents to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopilocarpine hydrochloride undergoes several chemical reactions, including:

Epimerization: Conversion between pilocarpine and isopilocarpine in aqueous solutions.

Hydrolysis: Formation of pilocarpinic and isopilocarpinic acids.

Common Reagents and Conditions:

Major Products:

Epimerization: Results in the formation of isopilocarpine from pilocarpine.

Hydrolysis: Produces pilocarpinic and isopilocarpinic acids.

Scientific Research Applications

Isopilocarpine hydrochloride has various applications in scientific research, including:

Comparison with Similar Compounds

Pilocarpine: A muscarinic acetylcholine agonist used to treat dry mouth and various ophthalmic conditions.

Pilocarpinic Acid: A hydrolysis product of pilocarpine.

Isopilocarpinic Acid: A hydrolysis product of isopilocarpine.

Uniqueness: Isopilocarpine hydrochloride is unique in its stereochemistry and its role as a degradation product of pilocarpine. Unlike pilocarpine, it does not significantly affect muscarinic receptors, making it less pharmacologically active .

Properties

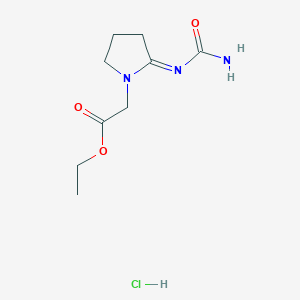

IUPAC Name |

3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAICSBVACLLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28958-85-2 | |

| Record name | Epicar | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the preparation of isopilocarpine hydrochloride relate to the study of pilocarpine's effect on aqueous dynamics?

A1: While both abstracts mention this compound, they focus on different aspects. The first abstract describes a method for synthesizing crystalline pilocarpine methiodide and differentiates it from isopilocarpine methiodide. This study emphasizes the distinct chemical properties of these compounds.

Q2: The second abstract mentions using a "single-drop technique" to study the effects of pilocarpine and isopilocarpine. What is the significance of this technique in this context?

A2: The single-drop technique, as referenced in the second abstract [], is crucial for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)